

# Genetic Evidence for TYK2 as a Drug Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | UyCT2    |           |  |  |  |
| Cat. No.:            | B1575638 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic evidence supporting Tyrosine Kinase 2 (TYK2) as a compelling drug target for a range of autoimmune and inflammatory diseases. By delving into the genetic associations, signaling pathways, and the functional impact of TYK2 variants, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance therapeutic strategies targeting this key immunomodulatory kinase.

#### Introduction: The Genetic Basis for TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of crucial cytokines such as interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is a hallmark of numerous autoimmune disorders.[3][4] The validation of TYK2 as a drug target is strongly rooted in human genetics, where naturally occurring loss-of-function variants in the TYK2 gene have been shown to confer significant protection against a spectrum of autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[5][6][7]

This guide will systematically present the quantitative genetic evidence, detail the underlying molecular mechanisms, provide experimental methodologies for studying TYK2 function, and



visualize the intricate signaling networks, thereby offering a robust resource for the scientific community.

## **Quantitative Genetic Evidence**

Genetic association studies have been instrumental in establishing the link between TYK2 and autoimmune diseases. Specific single nucleotide polymorphisms (SNPs) within the TYK2 gene have been consistently associated with altered disease risk. The data presented in the following tables summarize the key findings from meta-analyses and large-scale genetic studies.

Table 1: Association of Protective TYK2 Variants with Autoimmune Diseases



| Variant<br>(SNP ID) | Amino Acid<br>Change | Disease                                | Odds Ratio<br>(95% CI) | p-value               | Reference |
|---------------------|----------------------|----------------------------------------|------------------------|-----------------------|-----------|
| rs34536443          | P1104A               | Rheumatoid<br>Arthritis                | 0.66 (0.61-<br>0.71)   | 2.3x10 <sup>-21</sup> | [5]       |
| rs34536443          | P1104A               | Systemic<br>Lupus<br>Erythematosu<br>s | 0.75 (0.58-<br>0.98)   | -                     | [6]       |
| rs34536443          | P1104A               | Psoriasis                              | 0.79 (0.70-<br>0.88)   | -                     | [7]       |
| rs34536443          | P1104A               | Psoriatic<br>Arthropathy               | 0.64 (0.52-<br>0.78)   | -                     | [7]       |
| rs34536443          | P1104A               | Inflammatory<br>Bowel<br>Disease       | 0.84 (0.76-<br>0.94)   | -                     | [7]       |
| rs34536443          | P1104A               | Type 1<br>Diabetes                     | 0.77 (0.69-<br>0.87)   | -                     | [7]       |
| rs35018800          | A928V                | Rheumatoid<br>Arthritis                | 0.53 (0.44-<br>0.64)   | 1.2x10 <sup>-9</sup>  | [5]       |
| rs12720356          | I684S                | Rheumatoid<br>Arthritis                | 0.86 (0.81-<br>0.91)   | 4.6x10 <sup>-7</sup>  | [5]       |
| rs2304256           | V362F                | Systemic<br>Lupus<br>Erythematosu<br>s | 0.85 (0.79-<br>0.92)   | 1.8x10 <sup>-5</sup>  | [5]       |

Table 2: Potency and Selectivity of TYK2 Inhibitors



| Inhibitor       | Target(s)            | Assay Type                     | IC <sub>50</sub> (nM) | Reference |
|-----------------|----------------------|--------------------------------|-----------------------|-----------|
| Deucravacitinib | TYK2 (JH2<br>Domain) | Probe<br>Displacement          | 0.2                   | [9]       |
| Deucravacitinib | TYK2 (Cellular)      | IL-12/IL-23/IFN-α<br>Signaling | 2-19                  | [9]       |
| Deucravacitinib | JAK1 (Kinase)        | Kinase Binding                 | >10,000               | [9]       |
| Deucravacitinib | JAK2 (Kinase)        | Kinase Binding                 | >10,000               | [9]       |
| Deucravacitinib | JAK3 (Kinase)        | Kinase Binding                 | >10,000               | [9]       |
| QL-1200186      | TYK2 (JH2<br>Domain) | Biochemical<br>Binding         | 0.06                  | [10]      |
| QL-1200186      | JAK1 (JH2<br>Domain) | Biochemical<br>Binding         | 9.85                  | [10]      |
| ATMW-DC         | TYK2 (Allosteric)    | Biochemical<br>Competition     | -                     | [11]      |

# **TYK2 Signaling Pathways**

TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

#### IL-23/IL-17 Axis

The IL-23 receptor, which signals through a TYK2/JAK2 heterodimer, is critical for the expansion and maintenance of Th17 cells. These cells are a major source of the proinflammatory cytokine IL-17, a key driver in the pathogenesis of psoriasis and other autoimmune diseases.





Click to download full resolution via product page

**IL-23 Signaling Pathway** 

## **IL-12 Signaling**

IL-12, which signals through a TYK2/JAK2 pair, is crucial for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ). This pathway is implicated in the inflammatory processes of various autoimmune conditions.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. TYK2 Protein-Coding Variants Protect against Rheumatoid Arthritis and Autoimmunity, with No Evidence of Major Pleiotropic Effects on Non-Autoimmune Complex Traits - PMC [pmc.ncbi.nlm.nih.gov]



- 6. scielo.br [scielo.br]
- 7. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Genetic Evidence for TYK2 as a Drug Target: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1575638#genetic-evidence-for-tyk2-as-a-drug-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





